molecular formula C8H17ClN2O2S B13639395 1-Chloro-n-methyl-n-((1-methylpyrrolidin-3-yl)methyl)methanesulfonamide

1-Chloro-n-methyl-n-((1-methylpyrrolidin-3-yl)methyl)methanesulfonamide

Cat. No.: B13639395
M. Wt: 240.75 g/mol
InChI Key: DRLKSQBWYDILEL-UHFFFAOYSA-N
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Description

1-Chloro-n-methyl-n-((1-methylpyrrolidin-3-yl)methyl)methanesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a unique structure that includes a pyrrolidine ring, a sulfonamide group, and a chloro substituent, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 1-Chloro-n-methyl-n-((1-methylpyrrolidin-3-yl)methyl)methanesulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of 1-methylpyrrolidine with chloromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Chloro-n-methyl-n-((1-methylpyrrolidin-3-yl)methyl)methanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

1-Chloro-n-methyl-n-((1-methylpyrrolidin-3-yl)methyl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-n-methyl-n-((1-methylpyrrolidin-3-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 1-Chloro-n-methyl-n-((1-methylpyrrolidin-3-yl)methyl)methanesulfonamide include other sulfonamides and pyrrolidine derivatives:

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C8H17ClN2O2S

Molecular Weight

240.75 g/mol

IUPAC Name

1-chloro-N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]methanesulfonamide

InChI

InChI=1S/C8H17ClN2O2S/c1-10-4-3-8(5-10)6-11(2)14(12,13)7-9/h8H,3-7H2,1-2H3

InChI Key

DRLKSQBWYDILEL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)CN(C)S(=O)(=O)CCl

Origin of Product

United States

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